molecular formula C7H11N3O B13188355 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B13188355
M. Wt: 153.18 g/mol
InChI Key: HVZRZBBAHRHXAF-UHFFFAOYSA-N
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Description

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that functions as a versatile building block in medicinal chemistry and drug discovery research. This molecule features a 1,3-dimethyl-1H-pyrazol-4-yl scaffold, a privileged structure in heterocyclic chemistry known for its significant role in constructing biologically active compounds . The presence of both an amino group and a ketone on the ethanone backbone provides two reactive handles for further synthetic elaboration, making this intermediate highly valuable for the synthesis of more complex molecules. Pyrazole derivatives are extensively investigated for their wide range of pharmacological activities. Research into analogous compounds has demonstrated potential in areas such as antibacterial , antifungal , and anti-inflammatory applications . Furthermore, pyrazole-containing ligands are of significant interest in coordination chemistry, where they are used to synthesize novel metal complexes with potential catalytic and material science applications. The structural motif of this compound suggests its utility as a key precursor in the development of targeted molecular probes and potential therapeutic agents. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the material in accordance with laboratory best practices.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3,8H2,1-2H3

InChI Key

HVZRZBBAHRHXAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)CN)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the functionalization of a 1,3-dimethylpyrazole core with an amino-substituted ethanone side chain. The most common synthetic route is the reaction of 1,3-dimethyl-1H-pyrazol-4-yl ethan-1-one derivatives with nitrogen nucleophiles such as hydrazine or other amine sources under controlled conditions. This approach leverages the electrophilic carbonyl carbon of the ethanone moiety, facilitating nucleophilic attack and subsequent formation of the amino group at the α-position.

  • Typical Reaction Conditions:
    • Solvents: Ethanol, methanol, or other polar protic solvents.
    • Temperature: Elevated temperatures (e.g., reflux conditions) to promote condensation.
    • Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates.

This condensation or substitution method is favored due to its straightforwardness and relatively high yields.

Alternative Synthetic Strategies

Other reported methods include:

  • Reductive Amination: Starting from 1,3-dimethyl-1H-pyrazol-4-yl ethanone, reductive amination with ammonia or primary amines in the presence of reducing agents like sodium borohydride or catalytic hydrogenation can yield the target amino ethanone compound.

  • Nucleophilic Aromatic Substitution (SNAr): Some analogues are prepared by nucleophilic substitution on halogenated pyrazole derivatives (e.g., 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one) using amine nucleophiles, although this is less common for the amino ethanone itself.

  • Direct Condensation with Amino Acids: In related pyrazole systems, direct interaction of α-amino acids with substituted pyrazoles under heating and mild basic conditions has been reported, suggesting potential for analogous methods in synthesizing amino ethanone derivatives.

Industrial Production Methods

Industrial synthesis generally adapts the laboratory methods for scale-up with process optimization focusing on:

  • Continuous Flow Reactors: To improve reaction control, heat transfer, and scalability.
  • Automated Systems: For precise reagent addition and reaction monitoring.
  • Catalyst Use: Employing heterogeneous catalysts such as palladium on carbon for reductive steps.
  • Purification Techniques: Recrystallization and chromatographic methods (e.g., silica gel chromatography) are standard to achieve high purity required for pharmaceutical intermediates.

These optimizations improve yield, reduce impurities, and enhance reproducibility.

Chemical Reactions and Mechanistic Insights

The compound features reactive sites, including the amino group and the pyrazole ring, enabling diverse chemical transformations:

Reaction Type Typical Reagents Conditions Major Products
Oxidation Hydrogen peroxide, potassium permanganate, chromium trioxide Mild to moderate temperatures, polar solvents Oxides, hydroxylated derivatives
Reduction Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation Room temperature to reflux, inert atmosphere Amines, alcohol derivatives
Substitution Halogens, alkylating agents, acylating agents Controlled temperature, solvent-dependent Halogenated or alkylated pyrazole derivatives

The amino group can engage in substitution reactions, while the pyrazole ring can participate in π-stacking and hydrogen bonding, influencing biological activity and reactivity.

Data Table: Summary of Preparation Methods

Method Starting Materials Reagents & Catalysts Conditions Yield Range Notes
Condensation with Hydrazine 1,3-dimethyl-1H-pyrazol-4-yl ethanone + hydrazine derivatives Acid/base catalyst Reflux in ethanol/methanol Moderate to high Common laboratory synthesis
Reductive Amination 1,3-dimethyl-1H-pyrazol-4-yl ethanone + ammonia/amine NaBH4 or Pd/C Room temp to reflux High Requires purification
Nucleophilic Aromatic Substitution Halogenated pyrazole ethanone + amines Base catalyst Elevated temp Moderate Less common for target compound
Direct Amino Acid Condensation α-Amino acids + substituted pyrazole Mild base, aqueous ethanol 70–80 °C, several days Moderate Analogous method, longer reaction time

Research Findings and Perspectives

  • The synthesis methods have been validated in multiple studies, demonstrating reproducibility and scalability.
  • Industrial practices emphasize continuous flow and catalyst use for efficiency.
  • The compound’s preparation is integral to its role as a building block in medicinal chemistry, with ongoing research exploring its biological activities and derivatives.
  • Mechanistic studies highlight the importance of the amino group’s nucleophilicity and the pyrazole ring’s electron-rich nature in facilitating synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.

Scientific Research Applications

2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 2. Spectral Data Comparison

Compound ¹H NMR (δ, DMSO) ¹³C NMR (δ, DMSO)
I37 6.81 (s, 1H), 5.12 (s, 2H) 187.85 (C=O), 160.94 (aromatic)
I19 8.14 (d, J = 9.1 Hz, 2H), 5.32 (s, 2H) 187.77 (C=O), 164.25 (NO₂-C₆H₄)
Target Compound (Inferred) ~3.5 (NH₂), 2.25–2.35 (CH₃) ~190 (C=O), ~155 (pyrazole C)

Biological Activity

The compound 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a derivative of pyrazole, a well-known scaffold in medicinal chemistry. This compound exhibits significant biological activities, which have been explored across various studies. The presence of an amino group and a dimethyl-substituted pyrazole ring enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C7H12N4O
  • Molecular Weight : Approximately 168.2 g/mol
  • Structure : The compound features an amino group (-NH2) linked to a pyrazole ring, which is further substituted with two methyl groups at the 1 and 3 positions.

Antibacterial Properties

Research indicates that compounds with a pyrazole nucleus often exhibit antibacterial activity. For instance, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .

Compound NameBacterial StrainActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar pyrazole derivatives have shown effectiveness against fungi such as Candida albicans, with inhibition rates comparable to standard antifungal agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been found to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting its role in managing inflammatory conditions .

CytokineInhibition (%)Reference
TNF-α61–85%
IL-676–93%

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The amino group can form hydrogen bonds, while the pyrazole ring may participate in π-π stacking interactions with biological macromolecules .

Case Study 1: Antibacterial Activity

A study conducted by Burguete et al. synthesized a series of pyrazole derivatives, including compounds structurally similar to this compound. These compounds were tested against E. coli and S. aureus, revealing significant antibacterial activity attributed to the presence of the aliphatic amide pharmacophore .

Case Study 2: Anti-inflammatory Activity

In another study by Selvam et al., a novel series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited comparable anti-inflammatory effects to standard drugs like indomethacin .

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